2-Bromo-6-chlorobenzaldehyde
Overview
Description
2-Bromo-6-chlorobenzaldehyde is a halogenated aromatic compound that serves as an important intermediate in the synthesis of various organic molecules. It is characterized by the presence of a bromine atom and a chlorine atom on the benzene ring, which are positioned at the second and sixth carbon atoms, respectively. The aldehyde group attached to the benzene ring makes it a valuable precursor in the formation of heterocyclic compounds and in facilitating various chemical reactions.
Synthesis Analysis
The synthesis of halogenated compounds like 2-Bromo-6-chlorobenzaldehyde often involves regioselective catalytic processes. For instance, a gold-catalyzed synthesis of related 1-bromo/chloro-2-carboxy-1,3-dienes has been developed, which demonstrates the potential for halogen atoms to promote specific rearrangements in propargylic carboxylates . Additionally, tandem reactions have been employed to synthesize 2-bromo(chloro)-3-selenyl(sulfenyl)indoles, showcasing the efficiency of using halogenated substrates in one-pot reactions under transition-metal-free conditions . These methods highlight the versatility of halogenated intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-chlorobenzaldehyde can be inferred from related compounds that have been characterized using various analytical techniques. For example, the crystal structure of a Schiff base compound derived from a similar halogenated salicylaldehyde was determined using single-crystal X-ray diffraction, revealing a nearly coplanar arrangement of the benzene and pyridine rings . This suggests that 2-Bromo-6-chlorobenzaldehyde could also exhibit planarity in its molecular structure, which may influence its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Halogenated benzaldehydes like 2-Bromo-6-chlorobenzaldehyde are reactive intermediates that can participate in a variety of chemical reactions. The presence of both bromine and chlorine atoms can lead to selective reactivity patterns. For instance, the related compound 2-Bromo-6-chloro-3(2H)-benzofuranone was synthesized through a series of reactions including esterification, etherification, hydrolysis, cyclization, and bromination, starting from 4-chloro salicylic acid . This demonstrates the compound's utility in constructing complex heterocyclic structures. Moreover, the reactivity of brominated compounds towards nucleophilic reagents has been shown to be higher than their chlorinated counterparts, as seen in the study of 1-bromo-2,2,3,4,4-pentamethylphosphetan 1-oxide .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-6-chlorobenzaldehyde can be deduced from the properties of similar bromo- and chloro-substituted compounds. For example, the vibrational spectra of brominated and chlorinated compounds provide insights into their structural characteristics and reactivity . The halogen atoms significantly influence the compound's density, melting point, and solubility, which are critical parameters in the design of synthesis protocols and the application of these compounds in various chemical processes. Additionally, the electronic effects of the halogen substituents affect the compound's chemical behavior, such as its electrophilic nature and susceptibility to nucleophilic attack.
Scientific Research Applications
Summary of the Application
2-Bromo-6-chlorobenzaldehyde has been used in the study of infrared spectral data. This compound has been analyzed using infrared (IR) spectroscopy and density functional theory (DFT) to investigate its spectral characteristics and conformation .
Methods of Application
The compound was studied using IR spectroscopy and DFT. The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were also investigated .
Results or Outcomes
The research characterized the IR bands of 2-bromo-4-chlorobenzaldehyde by experimental (IR spectroscopy) and DFT methods. Further, solvent effect on carbonyl stretching of the compound was studied .
2. Buchwald C-N Bond Forming Reaction
Summary of the Application
2-Bromo-6-chlorobenzaldehyde plays an important role as a linker, which provides higher selectivity and reactivity in the Buchwald C-N bond forming reaction .
Results or Outcomes
The use of 2-Bromo-6-chlorobenzaldehyde in this reaction helps in the preparation of Bruton’s tyrosine kinase inhibitor .
3. Synthesis of Aza-Fused Polycyclic Quinolines
Summary of the Application
2-Bromo-6-chlorobenzaldehyde is used in the synthesis of aza-fused polycyclic quinolines through a copper-catalyzed cascade reaction .
Results or Outcomes
The use of 2-Bromo-6-chlorobenzaldehyde in this reaction helps in the synthesis of aza-fused polycyclic quinolines .
4. Preparation of 1-Substituted Indazoles
Summary of the Application
2-Bromo-6-chlorobenzaldehyde is used in the preparation of 1-substituted indazoles by CuI-catalyzed coupling with N-aryl hydrazides .
Results or Outcomes
The use of 2-Bromo-6-chlorobenzaldehyde in this reaction helps in the preparation of 1-substituted indazoles .
5. Total Synthesis of Anticancer Agent, (-)-Taxol
Summary of the Application
2-Bromo-6-chlorobenzaldehyde is a key starting material in the total synthesis of an anticancer agent, (-)-taxol .
Results or Outcomes
The use of 2-Bromo-6-chlorobenzaldehyde in this synthesis helps in the preparation of (-)-taxol, an important anticancer agent .
6. Unknown Application
Specific Scientific Field
The specific scientific field for this application is not detailed in the source .
Methods of Application
The specific methods of application in this context are not detailed in the source .
Results or Outcomes
The results or outcomes of this application are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
2-bromo-6-chlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGMENVSVAURGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542897 | |
Record name | 2-Bromo-6-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80542897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chlorobenzaldehyde | |
CAS RN |
64622-16-8 | |
Record name | 2-Bromo-6-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80542897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-chlorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.